1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea
描述
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-17-9-5-8-16(18(17)28-2)22-20(26)23-21-25-24-19(29-21)15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVXVWIYQGNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 376.43 g/mol. The structure includes a dimethoxyphenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the oxadiazole ring is often linked to antioxidant properties that can mitigate oxidative stress in cells.
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The structural components suggest potential interactions with microbial cell membranes or metabolic pathways.
Biological Activity Data
Case Studies
- Antioxidant Study : A study investigated the antioxidant capacity of various derivatives of oxadiazole compounds. The results indicated that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .
- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines. Specifically, the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways . The IC50 values were reported to be lower than those for conventional chemotherapeutics.
- Antimicrobial Efficacy : The antimicrobial properties were evaluated using the disk diffusion method against various bacterial strains. The compound displayed notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its broad-spectrum potential .
相似化合物的比较
Table 1: Structural and Functional Comparison
Pharmacological and Agrochemical Relevance
- Diaryl Urea Derivatives: The target compound’s urea scaffold is shared with FDA-approved drugs like regorafenib and sorafenib, which inhibit multiple kinases (e.g., VEGFR, c-Kit) .
Oxadiazole-Containing Compounds :
- The 1,3,4-oxadiazole ring in the target compound contrasts with the thiadiazole in ’s analog. Thiadiazoles exhibit higher electronegativity, which may enhance interactions with polar residues in enzyme active sites .
- Oxadiazon () demonstrates that oxadiazole derivatives can serve as herbicides, but the target compound’s tetrahydronaphthalene substituent likely redirects its application toward pharmaceuticals .
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups :
- Heterocycle Variations :
- Replacing oxadiazole with thiadiazole () introduces sulfur, which may alter redox properties or hydrogen-bonding capacity .
常见问题
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄ catalysis) .
- Urea linkage : Reaction of an isocyanate intermediate (generated from 2,3-dimethoxyaniline and triphosgene) with the oxadiazole-amine derivative in a polar aprotic solvent like THF/DCM .
- Purification : Column chromatography or recrystallization to achieve >90% purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and urea linkage integrity. For example, urea NH protons appear as broad singlets at δ 8.5–9.5 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- IR spectroscopy : Urea carbonyl (C=O) stretches appear at ~1650–1700 cm⁻¹ .
Q. What are the key functional groups influencing its reactivity?
- The oxadiazole ring participates in nucleophilic substitutions (e.g., halogenation at the 5-position) .
- The urea moiety undergoes hydrolysis under acidic/basic conditions, forming amines or isocyanates .
- The tetrahydronaphthalene group can be oxidized to naphthoquinone derivatives using KMnO₄ .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified optimal conditions for cyclization (80°C, 12h, POCl₃ catalyst) with 85% yield .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves oxadiazole ring formation yields by 15–20% .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out false positives .
- Computational docking : Compare binding modes in different protein conformations (e.g., MD simulations) to explain variability in IC₅₀ values .
Q. What computational methods predict stability and reactivity?
- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV indicates moderate reactivity) .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess hydrolytic stability .
Q. How to design SAR studies for this compound?
- Systematic substituent variation : Modify the dimethoxyphenyl group (e.g., mono-/tri-methoxy analogs) and test kinase inhibition .
- QSAR modeling : Use partial least squares (PLS) regression to correlate logP values with cytotoxicity (e.g., R² > 0.8 in leukemia cell lines) .
Data Contradiction Analysis
Conflicting solubility data in polar vs. nonpolar solvents
- Hypothesis : Polymorphism or solvent impurities may alter solubility.
- Method :
Perform DSC/TGA to identify polymorphic forms .
Use HPLC-grade solvents and measure solubility via UV-Vis (λ = 280 nm) .
Discrepancies in enzyme inhibition potency
- Root cause : Differences in assay pH (e.g., urea hydrolysis at pH > 8.5 reduces active compound concentration).
- Solution :
- Stabilize compound with buffered solutions (pH 7.4) .
- Quantify degradation products via LC-MS .
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